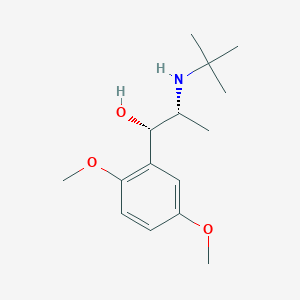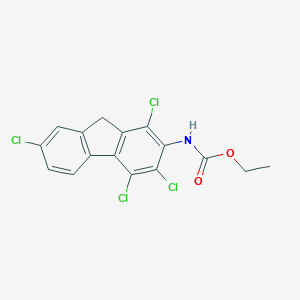
Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester is a chemical compound that belongs to the class of carbamates. It is commonly known as Sevin, which is a pesticide used in agriculture to control pests. Sevin has been widely used due to its low toxicity to mammals and its effectiveness against a broad range of pests.
Mécanisme D'action
The mechanism of action of Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the nervous system. The inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, which results in overstimulation of the nervous system. This overstimulation can lead to convulsions, paralysis, and ultimately death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester are mainly due to its inhibition of acetylcholinesterase. The accumulation of acetylcholine in the nervous system can lead to a variety of symptoms such as convulsions, tremors, and respiratory failure. It can also affect the cardiovascular system, leading to changes in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also a potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the nervous system. However, its use in lab experiments is limited by its toxicity and potential health hazards.
Orientations Futures
There are several future directions for the study of Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester. One area of research is the development of safer and more effective pesticides that do not have the potential health hazards associated with carbamates. Another area of research is the development of antidotes for carbamate poisoning that can be used in emergency situations. Finally, further research is needed to understand the long-term effects of exposure to carbamates on human health and the environment.
Conclusion:
Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester is a carbamate pesticide that has been widely used in agriculture. Its unique properties have made it a useful tool for scientific research, particularly in the study of the nervous system. However, its use is limited by its toxicity and potential health hazards. Further research is needed to develop safer and more effective pesticides, antidotes for carbamate poisoning, and to understand the long-term effects of exposure to carbamates on human health and the environment.
Méthodes De Synthèse
The synthesis of Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester involves the reaction of fluorene-2-carbonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction results in the formation of Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester, which can be purified by recrystallization.
Applications De Recherche Scientifique
Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester has been widely used in scientific research due to its unique properties. It has been used as a model compound to study the behavior of carbamates in the environment. It has also been used to investigate the metabolism of carbamates in animals and humans. In addition, it has been used as a tool to study the mechanism of action of carbamate pesticides.
Propriétés
Numéro CAS |
1914-42-7 |
|---|---|
Nom du produit |
Fluorene-2-carbamic acid, 1,3,4,7-tetrachloro-, ethyl ester |
Formule moléculaire |
C16H11Cl4NO2 |
Poids moléculaire |
391.1 g/mol |
Nom IUPAC |
ethyl N-(1,3,4,7-tetrachloro-9H-fluoren-2-yl)carbamate |
InChI |
InChI=1S/C16H11Cl4NO2/c1-2-23-16(22)21-15-12(18)10-6-7-5-8(17)3-4-9(7)11(10)13(19)14(15)20/h3-5H,2,6H2,1H3,(H,21,22) |
Clé InChI |
VXDOUSCYWPUBGZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C2=C(C3=C(C2)C=C(C=C3)Cl)C(=C1Cl)Cl)Cl |
SMILES canonique |
CCOC(=O)NC1=C(C2=C(C3=C(C2)C=C(C=C3)Cl)C(=C1Cl)Cl)Cl |
Autres numéros CAS |
1914-42-7 |
Synonymes |
N-(1,3,4,7-Tetrachloro-9H-fluoren-2-yl)carbamic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



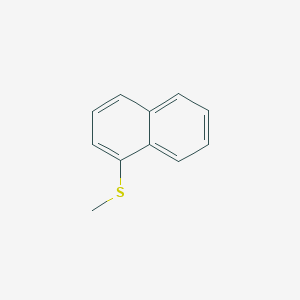
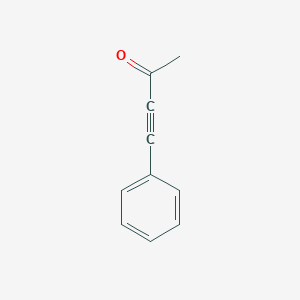
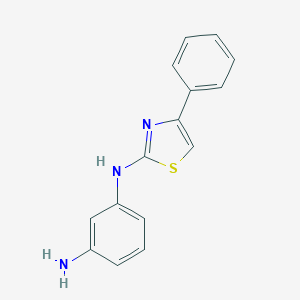
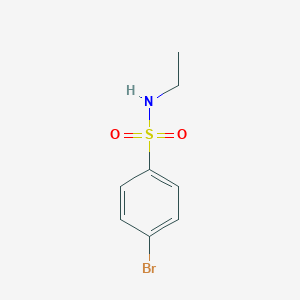
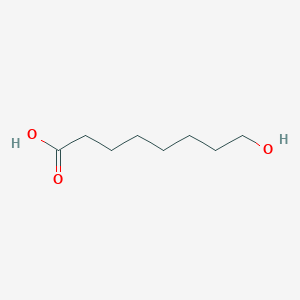
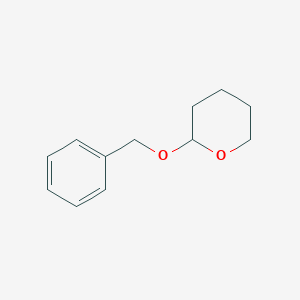
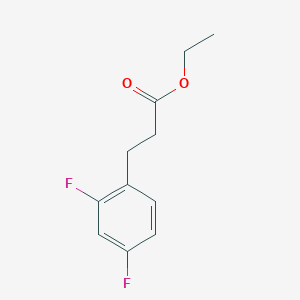
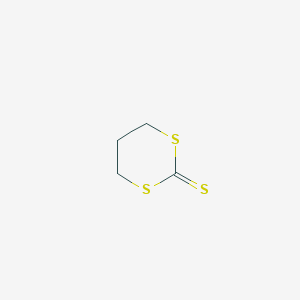
![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)
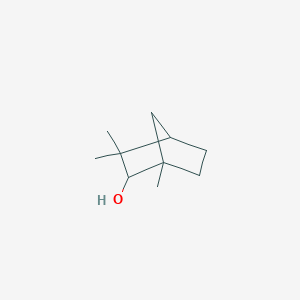

![6-Methylthieno[2,3-b]pyridine](/img/structure/B156179.png)
![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)
